molecular formula C26H22O8 B2475740 (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate CAS No. 858769-20-7

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate

Cat. No. B2475740
CAS RN: 858769-20-7
M. Wt: 462.454
InChI Key: DHZLWRUVKSCJSD-NHDPSOOVSA-N
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Description

The compound “(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

There are several methods to synthesize compounds similar to the one you mentioned. For instance, two series of 3-mercapto-1,2,4-triazole derivatives containing alkoxy substituents different in size and position were synthesized and their structures were characterized by FT-IR, 1H NMR, 13C NMR spectroscopy and elemental analysis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. In the case of similar compounds, their structures were characterized by FT-IR, 1H NMR, 13C NMR spectroscopy and elemental analysis .


Physical And Chemical Properties Analysis

Unfortunately, the physical and chemical properties of this specific compound are not available in the current resources .

Scientific Research Applications

Synthesis and Chemical Reactions

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate and related compounds have been extensively studied in the context of chemical synthesis and reactions. For instance, Mérour and Cossais (1991) explored the reactions of 3-oxo-2,3-dihydrobenzofuran with various alkyl compounds, leading to the synthesis of pyran derivatives (Mérour & Cossais, 1991). Similarly, Zhang and Magnusson (1996) investigated the oxidation of methoxybenzylidene-protected saccharides, demonstrating the formation of derivatives with methoxylated benzoic acids (Zhang & Magnusson, 1996).

Antimicrobial and Antitumor Activities

Studies have also focused on the antimicrobial and antitumor potential of compounds related to (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene). For example, PansareDattatraya and Devan (2015) synthesized derivatives showing significant antimicrobial activity against various bacteria (PansareDattatraya & Devan, 2015). Additionally, Andreani et al. (2006) reported the antitumor activity of substituted E-3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones, indicating potential for further cancer studies (Andreani et al., 2006).

Bioactivity and Photodynamic Therapy Application

The bioactivity of these compounds extends beyond antimicrobial and antitumor effects. For example, Gul et al. (2016) synthesized derivatives with cytotoxic activities and potential as inhibitors for specific enzymes (Gul et al., 2016). Pişkin et al. (2020) developed a new zinc phthalocyanine substituted with Schiff base groups, showing potential for photodynamic therapy in cancer treatment due to its high singlet oxygen quantum yield (Pişkin et al., 2020).

properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O8/c1-29-17-7-5-16(6-8-17)26(28)33-18-9-10-19-20(14-18)34-21(24(19)27)11-15-12-22(30-2)25(32-4)23(13-15)31-3/h5-14H,1-4H3/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZLWRUVKSCJSD-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate

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